3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid

説明

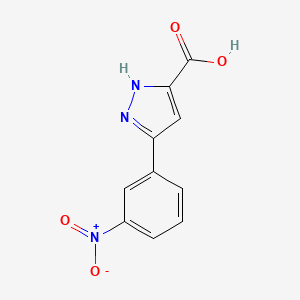

The compound of interest, 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid, is a derivative of 1,4-benzothiazine, which is a heterocyclic compound with potential biological activity. The related compounds synthesized from similar starting materials have been explored for their chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using various starting materials. For instance, 3-(4-Phenyl) benzoyl propionic acid was used to synthesize a range of compounds including furanones, pyrrolinones, and benzoxazinones . Another study described the synthesis of 3-oxo-1,4-benzoxazines and 3-oxo-1,4-benzothiazines from reactions involving o-aminophenol or o-aminothiophenol with maleic anhydrides, leading to the formation of 2-hydroxymaleanilic acids and subsequent conversion under mild basic conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Vibrational spectroscopy and theoretical methods such as ab initio and density functional theory (DFT) have been used to investigate the molecular structure of similar compounds. For example, the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid was analyzed, and the comparison of theoretical and experimental geometry indicated good agreement . This suggests that similar methods could be employed to analyze the molecular structure of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds towards different nucleophiles has been documented, as seen in the behavior of derivatives of furanones and benzoxazinones . Additionally, the facile cycloaddition and esterification observed in the synthesis of benzoxazines from 2-hydroxymaleanilic acids indicate a potential pathway for chemical reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized and tested for biological activity, showing activity against Candida albicans and moderate activity against bacterial strains . The stereospecific synthesis of related compounds, such as 2-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]propanoic acids, has also been reported, with enantiomeric excess evaluation by 1H NMR . These studies provide a foundation for understanding the properties of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid.

科学的研究の応用

Synthesis and Derivatives

Synthesis of 1,4-benzothiazin-2-yl Derivatives : The reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push–pull' enamines leads to a set of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. This synthesis provides a pathway for the creation of various derivatives, broadening the application spectrum of the core benzothiazine structure in scientific research (Nazarenko et al., 2008).

Heterocyclic Derivatives : The cyclization of 3-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)-propionic acid can lead to various heterocyclic structures, such as [1,4]thiazino[2,3,4-ij]quinolines. These derivatives expand the utility of the core compound in creating new molecules with potentially unique biological and chemical properties (Katekar, 1972).

Antimicrobial Applications

Antimicrobial Derivatives : The synthesis of 1, 4 Benzothiazine derivatives and their evaluation for antimicrobial activity against various bacterial strains and fungi highlight the potential of these compounds in developing new antimicrobial agents. Some derivatives have shown significant activity, suggesting the role of the core structure in contributing to antimicrobial efficacy (Kalekar et al., 2011).

Chemical Reactions and Transformations

Reactions and Transformations : The chemical behavior of (3,4-dihydro-4-hydroxy-3-oxo-2H-1,4-benzothiazin-2-yl)acetic acid under various conditions, such as its reaction with sodium hydroxide, reveals the complexity of transformations it can undergo. These transformations can lead to a variety of compounds, showcasing the versatility of the core benzothiazine structure in chemical synthesis (Coutts et al., 1970).

Heterocyclic System Synthesis

Synthesis of Heterocyclic Systems : The creation of 3-methyl-2H-furo[3,2-b][1,4]benzothiazin-2-ones from the condensation and cyclization of o-Aminothiophenols with citraconic anhydride followed by oxidation, presents a method for synthesizing novel heterocyclic systems. This adds to the repertoire of scientific research applications by providing new scaffolds for further chemical and biological exploration (Dolzhenko & Chui, 2004).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

Similar compounds have been found to target the respiratory system and have affinity towards potassium channels .

Mode of Action

Compounds with similar structures have been found to act as atp-sensitive potassium channel openers . These channel openers work by causing cell membrane hyperpolarization, which can lead to various physiological effects .

Biochemical Pathways

It can be inferred from similar compounds that they may influence the opening and closing of potassium channels in response to changes in intracellular atp ratios .

Result of Action

Similar compounds have been associated with antihypertensive effects due to their ability to cause peripheral vasodilation .

特性

IUPAC Name |

3-(3-oxo-1,4-benzothiazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKRXKOGJJRTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407138 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |

CAS RN |

37012-79-6 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)